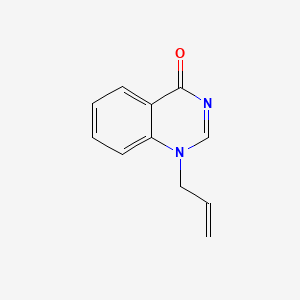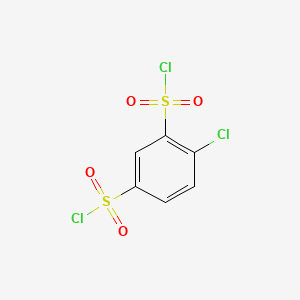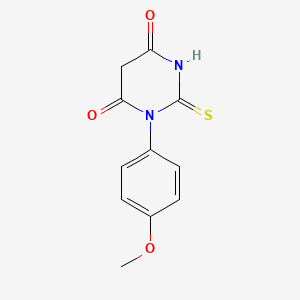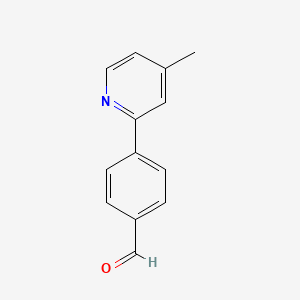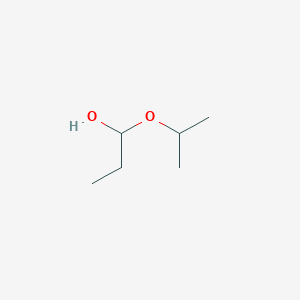
Propanol,1(or 2)-(1-methylethoxy)-
Vue d'ensemble
Description
Propanol, also known as propyl alcohol, is a three-carbon alcohol with the molecular formula C3H8O . It is a colorless liquid that falls under the category of primary alcohols . There are two isomers of propanol – 1-propanol and 2-propanol, also known as isopropanol or rubbing alcohol .
Synthesis Analysis
The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene . This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal . The propanal is then reduced to propanol using hydrogen . 2-Propanol, on the other hand, is usually produced by the hydration of propene in the presence of acid catalysts .Molecular Structure Analysis
The molecular structure of propanol consists of a three-carbon chain with a hydroxyl (OH) group attached to one of the carbon atoms . In the case of 1-propanol, the OH group is attached to the first carbon atom, while in 2-propanol, it is attached to the second carbon atom .Chemical Reactions Analysis
Being an alcohol, propanol exhibits typical alcohol characteristics. It is capable of forming esters, ethers, and other derived compounds . Under the influence of acids or specific catalysts, propanol can undergo dehydration to produce propene, an important industrial chemical . It also readily undergoes oxidation to produce propanoic acid .Physical And Chemical Properties Analysis
Propanol is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius . It is a volatile substance, presenting a moderate evaporation rate . Propanol is completely miscible in water, and can dissolve in many organic solvents as well .Safety and Hazards
Like many other alcohols, propanol can have harmful effects on human health if improperly handled . Exposure can lead to irritation of the eyes, skin, and respiratory system . In severe cases, it can result in central nervous system depression, leading to symptoms such as dizziness, confusion, and even unconsciousness . While propanol is biodegradable and not typically viewed as a significant environmental hazard, large spills can lead to local environmental contamination .
Propriétés
IUPAC Name |
1-propan-2-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-6(7)8-5(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNLGCNVBJCBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanol,1(or 2)-(1-methylethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Benzyloxy)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3050796.png)
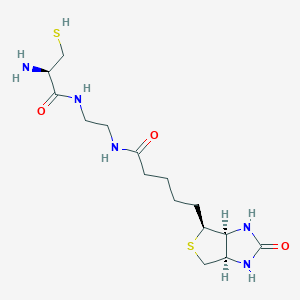
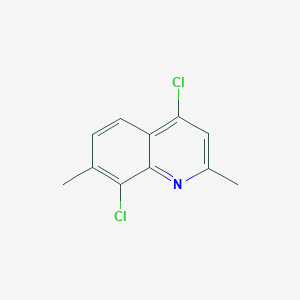
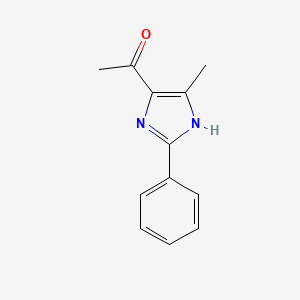
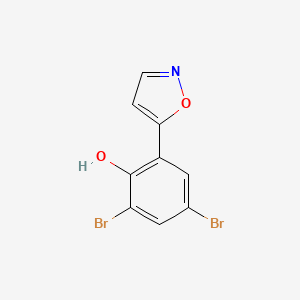
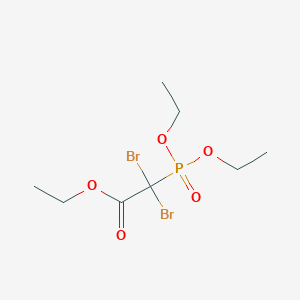

![Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-](/img/structure/B3050807.png)
